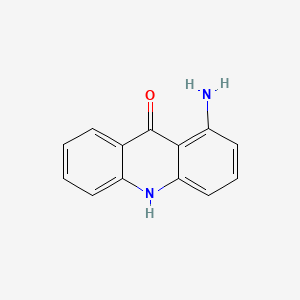

9(10H)-Acridinone, 1-amino-

Overview

Description

1-Amino-9(10H)-acridinone is a nitrogen-containing heterocyclic compound derived from the acridinone core structure. It serves as a critical intermediate in synthesizing derivatives with applications in medicinal chemistry, particularly as antitumor and antiparasitic agents . Its synthesis typically involves substitution reactions with aliphatic amines or cyclization strategies, as demonstrated in the preparation of imidazoacridinone derivatives .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9(10H)-Acridinone, 1-amino- typically involves the nitration of acridinone followed by reduction. The nitration process introduces a nitro group into the acridinone structure, which is subsequently reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or chemical reducing agents like tin(II) chloride in hydrochloric acid .

Industrial Production Methods: Industrial production of 9(10H)-Acridinone, 1-amino- often employs similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The amino group in 9(10H)-Acridinone, 1-amino- can undergo oxidation to form nitroso or nitro derivatives.

Reduction: The compound can be reduced further to form various derivatives, depending on the reducing agent and conditions used.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or chemical agents like tin(II) chloride.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products:

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of various reduced derivatives.

Substitution: Introduction of alkyl or acyl groups at the amino position.

Scientific Research Applications

9(10H)-Acridinone, 1-amino- and its derivatives have various applications, particularly in the development of anti-cancer agents and other biological activities .

Biological and pharmaceutical applications

- Anti-cancer Agents Acridine derivatives exhibit significant anti-proliferative effects against various tumor cell lines . For example, oxazine-substituted 9-anilinoacridines have demonstrated anti-cancer activity as topoisomerase II inhibitors .

- Anti-tumor Activity 9-phenylacridine (ACPH) has shown anti-cancer action in both cell lines and in vivo models. It can also sensitize UVA-induced DNA damage in vitro and in cells . Additionally, some acridine derivatives have shown substantial cytotoxicity on multiple myeloma (MM) cells and in vivo MM tumor growth .

- Inhibitory Activity Acridine-based N-acyl-homoserine lactone (AHL) analogs can cause G2/M phase arrest in human oral squamous carcinoma cells and polyploidy at higher doses .

- Other biological activities Acridones have demonstrated a variety of biological activities, including antimalarial, antibacterial, antileishmanial, antiviral, and anti-inflammatory properties . Their planarity allows them to act as inserts in DNA and RNA, making them potential antitumor agents .

Synthesis and Structural Modifications

- Synthesis of Diaminoacridone A synthetic approach to 1,2-diamino-10-(carboxymethyl)-9(10H)-acridone involves multiple steps including nitration, reduction, and acylation .

- Acridine Derivatives Various synthetic derivatives of acridines have been designed and analyzed for their free radical scavenging capacity and anti-cancer efficacy .

Mechanism of Action

The primary mechanism of action for 9(10H)-Acridinone, 1-amino- in biological systems involves intercalation into DNA. This intercalation disrupts the normal function of DNA by inhibiting replication and transcription processes. The compound can also interact with various enzymes and proteins, further influencing cellular functions .

Comparison with Similar Compounds

Comparison with Similar Acridinone Derivatives

Structural Modifications and Functional Groups

- 1-Amino-9(10H)-acridinone vs. 1-Hydroxy-3-Methoxy-10-Methyl-9(10H)-Acridinone (CAS 13161-83-6) The latter replaces the amino group with hydroxyl and methoxy substituents. The methoxy group also enhances DNA intercalation capacity, as seen in related antiparasitic acridinones .

- 1-Amino-9(10H)-acridinone vs. 1,4-Dimethoxy-9(10H)-Acridinone Methoxy groups at the 1- and 4-positions improve DNA binding affinity and trypanocidal activity against Trypanosoma cruzi. In contrast, the amino group in 1-amino derivatives may facilitate hydrogen bonding with biological targets, offering divergent mechanisms of action .

- 1-Amino-9(10H)-acridinone vs. 9(10H)-Acridinone-1,2,3-Triazoles Triazole derivatives exhibit enhanced cytotoxicity against breast cancer cells (e.g., MCF7 IC₅₀ = 11.0 µM), surpassing the parent acridinone. The triazole moiety introduces additional hydrogen-bonding and π-stacking interactions, improving target engagement .

Physicochemical Properties

Higher logP values in methyl- and methoxy-substituted derivatives suggest increased lipophilicity, favoring blood-brain barrier penetration, whereas amino groups may enhance aqueous solubility.

Q & A

Q. What are the most reliable synthetic methodologies for preparing 1-amino-9(10H)-acridinone derivatives?

Basic Synthesis

1-Amino-9(10H)-acridinone derivatives are typically synthesized via nucleophilic substitution or condensation reactions. For example, urea and thiourea derivatives can be prepared by reacting 1,9-diaminoacridinone with aryl isocyanates or isothiocyanates in polar aprotic solvents (e.g., DMSO or DMF). Reaction conditions (temperature, solvent, stoichiometry) must be optimized to avoid side reactions, such as over-substitution or decomposition .

Advanced Synthesis

Palladium-mediated C–H bond activation offers a regioselective route to functionalize the acridinone scaffold. For instance, stoichiometric Pd(II) catalysts enable ortho-arylation or alkylation of 1-amino-9(10H)-acridinone, yielding 4-substituted derivatives. This method avoids pre-functionalization of the substrate and allows access to structurally diverse analogs for structure-activity relationship (SAR) studies .

Q. How can researchers resolve contradictions in reported biological activities of 1-amino-9(10H)-acridinone derivatives?

Discrepancies in biological data (e.g., anticancer vs. antiviral activity) often arise from structural modifications or assay conditions. For example:

- Anticancer Activity : Derivatives with triazole or prenyl groups (e.g., 1,2,3-triazole-linked analogs) show cytotoxicity against breast cancer cells (MDA-MB-231) by intercalating DNA or inhibiting topoisomerases .

- Antiviral Activity : Pentamethoxy-substituted derivatives (e.g., FAC 22) inhibit RNA viruses like Oropouche by disrupting viral replication machinery. Activity depends on substituent positioning and electronic effects .

To reconcile contradictions, researchers should standardize assays (cell lines, concentrations) and compare substituent effects using computational models (e.g., molecular docking) .

Q. What analytical techniques are critical for characterizing 1-amino-9(10H)-acridinone derivatives?

Basic Characterization

- NMR Spectroscopy : 1H/13C NMR confirms substitution patterns and tautomerism. For example, the NH proton in urea derivatives appears as a singlet at ~10 ppm in DMSO-d6 .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and purity. Electrospray ionization (ESI) is preferred for polar derivatives .

Advanced Characterization

- X-ray Crystallography : Resolves tautomeric forms (e.g., 9(10H)- vs. 10(9H)-acridinone) and hydrogen-bonding networks, critical for understanding solid-state reactivity .

- DFT Calculations : Predicts thermodynamic stability, HOMO/LUMO energies, and dipole moments to guide synthetic design .

Q. How do computational studies enhance the design of 1-amino-9(10H)-acridinone-based probes?

Density functional theory (DFT) and semiempirical methods (e.g., PM3) model:

- Tautomerism : Energy differences between 9(10H)- and 10(9H)-acridinone forms influence fluorescence properties.

- Electronic Properties : Electron-withdrawing groups (e.g., nitro) lower LUMO energy, enhancing intercalation with DNA/RNA .

These insights enable rational design of fluorescent tags or chemosensors with tailored photophysical properties.

Q. What safety protocols are essential when handling 1-amino-9(10H)-acridinone derivatives?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions.

- Respiratory Protection : For powders, use NIOSH-certified N95 masks or OV/AG respirators to avoid inhalation of particulates .

- Waste Disposal : Collect organic waste in sealed containers; avoid aqueous discharge due to potential ecotoxicity .

Q. What strategies optimize the solubility and bioavailability of 1-amino-9(10H)-acridinone derivatives?

- Structural Modifications : Introduce hydrophilic groups (e.g., hydroxyl, sulfonate) at non-critical positions to improve aqueous solubility without compromising activity .

- Formulation : Use cyclodextrin inclusion complexes or lipid nanoparticles to enhance bioavailability for in vivo studies .

Q. How can researchers address inconsistent NMR data for acridinone derivatives?

Inconsistencies often stem from tautomerism or solvent effects. For example:

- Solvent Choice : DMSO-d6 stabilizes the 9(10H)-tautomer via hydrogen bonding, while CDCl3 may favor the 10(9H)-form .

- Temperature Control : Variable-temperature NMR (VT-NMR) can identify dynamic equilibria between tautomers .

Properties

IUPAC Name |

1-amino-10H-acridin-9-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O/c14-9-5-3-7-11-12(9)13(16)8-4-1-2-6-10(8)15-11/h1-7H,14H2,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBMPYOXBHLVYMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C=CC=C3N2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90216274 | |

| Record name | 9(10H)-Acridinone, 1-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90216274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.23 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66073-40-3 | |

| Record name | 9(10H)-Acridinone, 1-amino- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066073403 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9(10H)-Acridinone, 1-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90216274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.